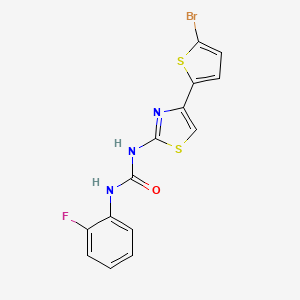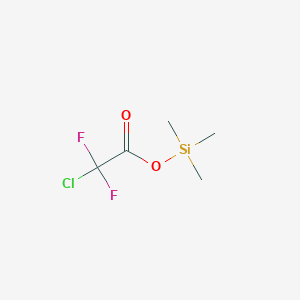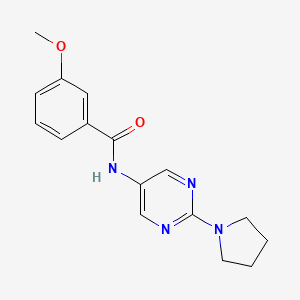
1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(2-fluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(2-fluorophenyl)urea is a novel compound that has gained interest in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has shown promising results in scientific research, and its unique chemical structure has attracted researchers to investigate its properties and potential uses.
Wirkmechanismus
The mechanism of action of 1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(2-fluorophenyl)urea is not yet fully understood. However, studies have shown that this compound works by inhibiting certain enzymes and proteins that are involved in various cellular processes. For instance, it has been found to inhibit the activity of certain kinases, which are involved in cell growth and division. This inhibition leads to the suppression of tumor growth and proliferation.
Biochemical and Physiological Effects
1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(2-fluorophenyl)urea has various biochemical and physiological effects that make it useful in scientific research. For instance, it has been found to induce apoptosis, which is the programmed cell death of cancer cells. Additionally, it has been shown to have anti-angiogenic effects, which means that it can prevent the formation of new blood vessels that are necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(2-fluorophenyl)urea in lab experiments is its potent antitumor activity. This makes it a useful compound in cancer research. Additionally, its unique chemical structure makes it a potential candidate for drug development. However, one of the limitations of using this compound is its complex synthesis method, which can be challenging and time-consuming.
Zukünftige Richtungen
There are several future directions for the use of 1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(2-fluorophenyl)urea in scientific research. One possible direction is the development of this compound as a potential drug for cancer treatment. Additionally, further studies can be carried out to investigate its potential use in the treatment of other diseases such as inflammation and pain. Furthermore, its unique chemical structure can be further explored to identify other compounds with similar properties.
Synthesemethoden
The synthesis of 1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(2-fluorophenyl)urea involves a series of chemical reactions that are carried out in a laboratory setting. The synthesis method involves the use of various reagents and solvents, and the process can be challenging due to the compound's complex chemical structure. However, with the right expertise and equipment, the synthesis of this compound can be achieved with high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(2-fluorophenyl)urea has been extensively studied for its potential applications in scientific research. This compound has been found to have various properties that make it useful in different fields. For instance, it has been found to have potent antitumor activity, making it a potential candidate for cancer treatment. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it useful in the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
1-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrFN3OS2/c15-12-6-5-11(22-12)10-7-21-14(18-10)19-13(20)17-9-4-2-1-3-8(9)16/h1-7H,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIWTPVAVJMNHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrFN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(2-fluorophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-N-[(2-fluorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide](/img/structure/B2787172.png)


![[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2787177.png)

![6-Acetyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2787180.png)



![N-(1-cyanocyclopentyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2787185.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[cyclopropyl-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]amino]acetamide](/img/structure/B2787188.png)

![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-3,4,5-trimethoxybenzamide](/img/structure/B2787191.png)